n-Benzylmethanesulfonamide

Catalog No.
S664704
CAS No.
3989-45-5
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzylmethanesulfonamide

CAS Number

3989-45-5

Product Name

n-Benzylmethanesulfonamide

IUPAC Name

N-benzylmethanesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

JPZKJABGOSPYDD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1

Medicinal Chemistry: Anti-microbial Agent

N-Benzylmethanesulfonamide is an organic compound characterized by its sulfonamide functional group. Its molecular formula is C₈H₁₁NO₂S, and it has a molecular weight of 185.24 g/mol. The structure consists of a benzyl group attached to a methanesulfonamide moiety, making it a member of the sulfonamide family. This compound appears as a white solid and exhibits unique chemical properties due to the presence of both aromatic and sulfonamide functionalities .

, including:

  • Amination Reactions: It can serve as a substrate in the Fukuyama–Mitsunobu reaction, which is a reliable method for amination when traditional methods fail .
  • N-Alkylation: The compound can undergo copper-catalyzed aerobic N-alkylation with alcohols, yielding various derivatives. For instance, the reaction involves the use of copper(II) acetate and potassium carbonate under specific conditions to facilitate the alkylation process .
  • Oxidation Reactions: The sulfonamide group can be oxidized under certain conditions, leading to different products.

N-Benzylmethanesulfonamide exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antimicrobial agent due to its structural similarity to known antibiotics. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thus demonstrating antibacterial properties. Additionally, compounds with similar structures have shown promise in treating various diseases, including cancer and inflammatory conditions .

The synthesis of N-benzylmethanesulfonamide can be achieved through several methods:

  • Direct Reaction of Benzylamine with Methanesulfonyl Chloride: This method involves reacting benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperatures to yield N-benzylmethanesulfonamide.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing N-benzylmethanesulfonamide, where electrolysis is conducted in an undivided cell using specific electrodes and current settings .
  • Copper-Catalyzed Reactions: As mentioned earlier, this compound can also be synthesized through copper-catalyzed reactions involving amides and alcohols under aerobic conditions .

N-Benzylmethanesulfonamide has several applications across various fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Biochemical Research: The compound is utilized in proteomics research due to its ability to modify proteins through sulfonamide interactions .
  • Chemical Synthesis: As a versatile building block, it is used in organic synthesis for developing more complex molecules.

Interaction studies involving N-benzylmethanesulfonamide focus on its binding affinity with specific biological targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound can effectively inhibit certain enzymes, thereby influencing biochemical pathways related to microbial growth and proliferation. These studies are critical for understanding its potential therapeutic effects and optimizing its use in drug formulations.

N-Benzylmethanesulfonamide shares structural similarities with several other compounds within the sulfonamide class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Benzyl-N-methylmethanesulfonamideC₉H₁₃N₁O₂SContains an additional methyl group on nitrogen
N-Benzyl-N-(methylsulfonyl)acetamideC₁₀H₁₃N₁O₃SIncorporates an acetamide group instead of methanesulfonamide
N-Benzyl-N-isopropylmethanesulfonamideC₉H₁₃N₁O₂SFeatures an isopropyl group on nitrogen

N-Benzylmethanesulfonamide stands out due to its specific combination of benzyl and methanesulfonamide functionalities, which contribute to its unique chemical reactivity and biological activity compared to other similar compounds.

N-Benzylmethanesulfonamide, a sulfonamide derivative with the CAS registry number 3989-45-5, emerged as a synthetic intermediate during the expansion of sulfonamide chemistry in the 20th century. While its exact discovery date remains undocumented, its development aligns with broader advances in sulfonamide synthesis, which began with the discovery of sulfanilamide (a progenitor antibiotic) in the 1930s. Early sulfonamides like Prontosil (a prodrug for sulfanilamide) revolutionized antimicrobial therapy, but later derivatives such as N-Benzylmethanesulfonamide were tailored for specific reactivity in organic synthesis rather than direct therapeutic use.

Chemical Classification and Significance

N-Benzylmethanesulfonamide belongs to the sulfonamide family, characterized by the -SO₂NH- functional group. Its structure comprises a methanesulfonyl group (-SO₂CH₃) bonded to a benzyl-substituted amine (C₆H₅CH₂NH-), yielding the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. This compound is classified as an aromatic sulfonamide due to its benzyl group, distinguishing it from simpler aliphatic sulfonamides.

PropertyValueSource
CAS Registry Number3989-45-5
Molecular FormulaC₈H₁₁NO₂S
Molecular Weight185.24 g/mol
SMILESCS(=O)(=O)NCC1=CC=CC=C1
InChI KeyJPZKJABGOSPYDD-UHFFFAOYSA-N

Position within Sulfonamide Chemistry

N-Benzylmethanesulfonamide occupies a niche in sulfonamide chemistry as a synthetic building block. Unlike therapeutic sulfonamides (e.g., sulfamethoxazole), which target bacterial dihydropteroate synthase, this compound serves as a precursor for more complex molecules. Its sulfonamide group enables participation in nucleophilic substitution and alkylation reactions, while the benzyl moiety enhances solubility in organic solvents, facilitating synthetic workflows.

Molecular Formula and Mass

The molecular formula of n-benzylmethanesulfonamide is C₈H₁₁NO₂S, representing a compound containing eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight has been consistently reported across multiple authoritative sources as 185.24 grams per mole, with some sources providing the precise value of 185.24300 grams per mole [1] [3] [4]. The exact mass of the compound is documented as 185.05100 daltons [4], which represents the monoisotopic mass calculated using the most abundant isotopes of each element.

The molecular weight determination places n-benzylmethanesulfonamide within the classification of small organic molecules, with the sulfur-containing sulfonamide functional group contributing significantly to the overall molecular mass [1] [2]. The compound exhibits a relatively compact structure with a molecular mass that facilitates various analytical and synthetic applications in chemical research.

Structural Representation and Configuration

The structural configuration of n-benzylmethanesulfonamide features a sulfonamide functional group, which consists of a sulfur atom bonded to two oxygen atoms and a nitrogen atom [5]. The nitrogen atom is further connected to a benzyl group, while the sulfur atom is linked to a methyl group, creating the characteristic methanesulfonamide moiety [6].

The three-dimensional molecular structure exhibits specific geometric arrangements that influence its chemical properties and reactivity patterns [2]. The sulfonamide group adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms forming double bonds with sulfur in a sulfone configuration [5]. The benzyl substituent attached to the nitrogen provides aromatic character to the molecule, while the methyl group attached to the sulfur contributes to the compound's overall hydrophobic properties.

The structural representation demonstrates the presence of hydrogen bonding capabilities through the nitrogen-hydrogen bond in the sulfonamide group, which can participate in intermolecular interactions [5]. This structural feature contributes to the compound's crystalline nature and influences its physical properties such as melting point and solubility characteristics.

Identification Parameters

Chemical Abstracts Service Registry Number (3989-45-5)

The Chemical Abstracts Service registry number for n-benzylmethanesulfonamide is 3989-45-5 [1] [2] [3]. This unique numerical identifier serves as the definitive reference for the compound in chemical databases and regulatory systems worldwide [7]. The registry number provides unambiguous identification of the specific chemical substance, distinguishing it from structural isomers and related compounds [7].

The registry number 3989-45-5 has been consistently maintained across multiple chemical databases and commercial suppliers, ensuring reliable identification for research, regulatory, and commercial purposes [1] [8] [9]. This identifier facilitates accurate communication about the compound in scientific literature and industrial applications.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is N-benzylmethanesulfonamide [2] [3] [6]. This systematic nomenclature reflects the structural composition, indicating the presence of a benzyl group attached to the nitrogen atom of the methanesulfonamide moiety [2] [3].

The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for sulfonamide compounds, where the prefix "N-" indicates substitution at the nitrogen atom of the sulfonamide group [2] [6]. The "benzyl" designation specifies the phenylmethyl substituent, while "methanesulfonamide" identifies the core sulfonamide structure with a methyl group attached to the sulfur atom [3] [6].

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier for n-benzylmethanesulfonamide is InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 [2] [3] [10]. This standardized representation provides a unique string-based identifier that encodes the molecular structure and connectivity [10].

The corresponding International Chemical Identifier Key is JPZKJABGOSPYDD-UHFFFAOYSA-N [2] [3] [10], which serves as a shortened, hash-based version of the full International Chemical Identifier string [10]. This key provides a more manageable identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation for the compound is CS(=O)(=O)NCC1=CC=CC=C1 [1] [2] [3]. This linear notation represents the molecular structure using a standardized format that describes atom connectivity and bond types [10]. The notation begins with the methyl group attached to sulfur (CS), followed by the sulfone group (=O)(=O), the nitrogen connection (N), the methylene bridge (CC), and the benzene ring represented as a numbered cycle (1=CC=CC=C1) [1] [10].

Alternative Nomenclature and Synonyms

The compound is known by several alternative names and synonyms in chemical literature and databases. The most common alternative nomenclature includes Methanesulfonamide, N-benzyl- [2] [5] [8], which follows an inverted naming convention emphasizing the core methanesulfonamide structure with benzyl substitution.

Another frequently encountered synonym is N-(Phenylmethyl)methanesulfonamide [2] [5] [8], which explicitly describes the phenylmethyl (benzyl) group attachment to the nitrogen atom. The systematic name Methanesulfonamide, N-(phenylmethyl)- [2] [11] represents the same compound using formal chemical nomenclature conventions.

Additional synonyms documented in chemical databases include NSC 36910 [2] [11], which represents the National Service Center number assigned to the compound for research purposes. The compound is also referenced as N-Benzylmethanesulphonamide [5] [8], utilizing the alternative British spelling of "sulphonamide" rather than "sulfonamide."

Identification ParameterValueSource Type
Molecular FormulaC₈H₁₁NO₂SPrimary databases [1] [2] [3]
Molecular Weight185.24 g/molChemical suppliers [1] [3]
Registry Number3989-45-5Chemical Abstracts Service [1] [2] [3]
International Union of Pure and Applied Chemistry NameN-benzylmethanesulfonamideChemical databases [2] [3]
International Chemical Identifier KeyJPZKJABGOSPYDD-UHFFFAOYSA-NComputational chemistry [2] [3] [10]
Simplified Molecular Input Line Entry SystemCS(=O)(=O)NCC1=CC=CC=C1Structural representation [1] [2] [3]
MDL NumberMFCD00117816Chemical inventory systems [1] [8] [9]

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3989-45-5

Wikipedia

N-benzylmethanesulfonamide

Dates

Last modified: 08-15-2023

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